Dienomycin A

Antibiotic Discovery Natural Product Chemistry Structure-Activity Relationship

Researchers studying mycobacteria-specific pathways face a lack of selective tools, as most antimicrobial agents are broad-spectrum or have off-target effects. Dienomycin A, a (4-phenylbutadienyl) pipecolin derivative from *Streptomyces* sp., solves this with exclusive reported activity against mycobacteria. - Target validation: Isolate mycobacteria-specific mechanisms without confounding activity on other genera. - SAR reference: Defined isobutyroyloxy substitution vs. Dienomycin B/C alkoxyl variants. - Analytical standard: Melting point 212-214°C for HPLC/LC-MS method development. Shipped under ambient conditions. Available in research quantities with documented provenance.

Molecular Formula C20H27NO2
Molecular Weight 313.4 g/mol
Cat. No. B15565119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDienomycin A
Molecular FormulaC20H27NO2
Molecular Weight313.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H27NO2/c1-15(2)20(22)23-19-13-14-21-18(16(19)3)12-8-7-11-17-9-5-4-6-10-17/h4-12,15-16,18-19,21H,13-14H2,1-3H3/b11-7+,12-8+/t16-,18-,19+/m0/s1
InChIKeySYBVJCIPFWBZSV-HKZXSYNESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dienomycin A Overview


Dienomycin A is a microbial secondary metabolite belonging to a distinct class of antibiotics characterized by a (4-phenylbutadienyl)piperidine core. Isolated from *Streptomyces* sp. MC67-C1, it is the first-discovered natural product containing this piperidine-phenylbutadiene hybrid scaffold [1]. Its chemical formula is C₂₀H₂₇NO₂ (MW 313.43), and its absolute configuration has been determined as (2S,3S,4R) [2]. The compound exhibits selective in vitro activity against Gram-positive bacteria and, notably, mycobacteria, but shows no activity against Gram-negative organisms or fungi in standard assays [1].

Why Dienomycin A Cannot Be Substituted


Within the dienomycin family, Dienomycin A (4-isobutyroyloxy) is distinct from its co-produced analogs, Dienomycin B (4-acetoxy) and Dienomycin C (4-hydroxy), each differing at a key C-4 ester/hydroxyl group on the piperidine ring [1]. More importantly, Dienomycin A cannot be substituted by common anti-Gram-positive antibiotics like vancomycin or penicillin because of its unique activity against mycobacteria, a trait not shared by many Gram-positive-specific agents [2]. Furthermore, its mechanism is distinct from piperidine-based antimicrobials like piperacillin, as Dienomycin A's activity is not primarily based on cell wall synthesis inhibition, underscoring its value as a chemical probe for novel target discovery [1].

Dienomycin A Evidence Guide


Comparative Antimicrobial Spectrum

Dienomycin A (4-isobutyroyloxy) and Dienomycin C (4-hydroxy) differ by a single functional group at the piperidine C-4 position. This structural variation leads to a distinct biological activity profile: Dienomycin A is active against mycobacteria, while Dienomycin C shows no such activity. This demonstrates that the isobutyroyl group is critical for anti-mycobacterial activity [1].

Antibiotic Discovery Natural Product Chemistry Structure-Activity Relationship

Alkoxyl Group Determinants of Activity

Dienomycin A demonstrates in vitro activity against *Staphylococcus aureus* FDA 209P with a reported Minimum Inhibitory Concentration (MIC) of 0.08 μg/mL . This level of potency is comparable to that of first-generation macrolides like erythromycin against sensitive staphylococci, indicating its utility as a positive control or tool compound in Gram-positive antibacterial assays.

Antimicrobial Resistance Gram-Positive Pathogens Natural Product Library

Melting Point as Quality Indicator

Dienomycin A was identified as the first microbial metabolite to possess a piperidine ring directly conjugated to a phenylbutadiene system [1]. This sets it apart from other piperidine-containing antibiotics (e.g., piperacillin) or alkaloids, which lack this extended conjugated diene motif. The unique chromophore enables specific UV/Vis detection (λmax not specified but inferred from structure) and presents a distinct pharmacophore for biological target interaction.

Chemical Biology Drug Discovery Target Identification

Dienomycin A Applications


Mycobacterial Pathway Tool Compound

Given its selective activity against mycobacteria [1], Dienomycin A is a suitable compound for use as a positive control or chemical probe in assays designed to identify new agents targeting *Mycobacterium* species. Its activity in this specific spectrum differentiates it from many other Gram-positive antibiotics, making it a valuable tool for tuberculosis research.

Piperidine SAR Reference Standard

With an established MIC of 0.08 μg/mL against *S. aureus* FDA 209P [1], Dienomycin A serves as a reliable reference standard for quality control and assay validation in high-throughput screening campaigns seeking novel Gram-positive antibacterials.

Analytical Reference for Method Development

The availability of Dienomycin A alongside its structurally defined analogs (Dienomycin B and C) provides a foundational set of molecules for SAR studies [1]. Researchers can use this compound to investigate the role of the C-4 substituent in modulating antimicrobial activity and spectrum.

4. Exploration of a First-in-Class Pharmacophore for Novel Target Discovery

As the first reported natural product with a (4-phenylbutadienyl)piperidine scaffold [1], Dienomycin A is an attractive starting point for chemical biology studies. Its unique structure can be used in affinity chromatography or photoaffinity labeling experiments to identify its biological target(s), potentially uncovering a new antimicrobial mechanism.

Technical Documentation Hub

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